
rel-(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid: is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or an amine under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the morpholine ring through an alkylation reaction. This can be done using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Protection of the Amine Group: The amine group at the 2-position of the morpholine ring is protected using a tert-butoxycarbonyl (Boc) protecting group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position. This can be achieved through a carboxylation reaction using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
rel-(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents at specific positions on the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or a catalyst like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols. Substitution reactions can introduce various alkyl or acyl groups, resulting in a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
rel-(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of rel-(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site and inhibiting the enzyme’s activity. The molecular targets and pathways involved vary depending on the specific enzyme and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
rel-(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid can be compared with other morpholine derivatives, such as:
4-(tert-butoxycarbonyl)-morpholine-2-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.
6-methylmorpholine-2-carboxylic acid: Similar structure but lacks the Boc protecting group.
Morpholine-2-carboxylic acid: Basic structure without the Boc protecting group or the methyl group.
The uniqueness of this compound lies in its combination of the Boc protecting group and the methyl group, which can influence its reactivity and applications in synthesis and research.
Eigenschaften
Molekularformel |
C22H38N2O10 |
|---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
(2R,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid;(2S,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/2C11H19NO5/c2*1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h2*7-8H,5-6H2,1-4H3,(H,13,14)/t2*7-,8+/m10/s1 |
InChI-Schlüssel |
NKZCVHCFBGERAY-RXZNUWRWSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@H](O1)C(=O)O)C(=O)OC(C)(C)C.C[C@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C.CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12296010.png)
![Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)-](/img/structure/B12296011.png)
![tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate](/img/structure/B12296024.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296027.png)
![4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid](/img/structure/B12296035.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296037.png)
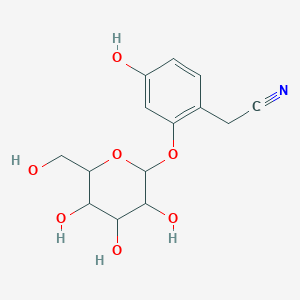
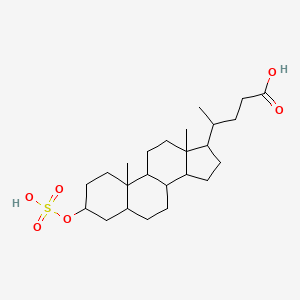
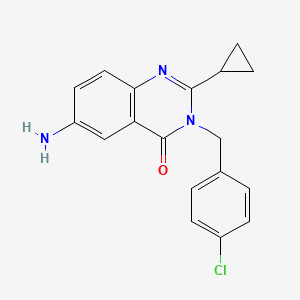
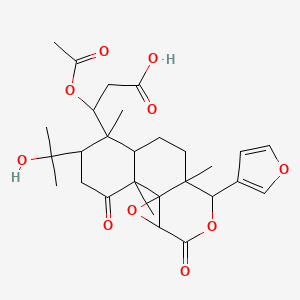
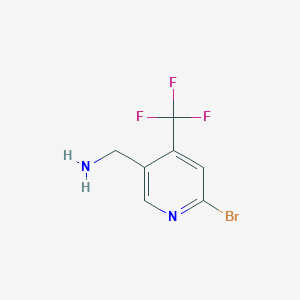

![4a,14b-Dihydro-4b1,5,10,15-tetraazanaphtho[1,2,3-gh]tetraphene-2,3,7,8,12,13-hexaol](/img/structure/B12296091.png)
